molecular formula C7H7N3O2 B1628079 ethyl 2-cyano-1H-imidazole-5-carboxylate CAS No. 200708-39-0

ethyl 2-cyano-1H-imidazole-5-carboxylate

Cat. No.: B1628079
CAS No.: 200708-39-0
M. Wt: 165.15 g/mol
InChI Key: USXHTWRDPNUVRY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with cyano and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-1H-imidazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-cyanoacetate with formamide under acidic conditions to form the imidazole ring. The reaction typically proceeds as follows:

    Starting Materials: Ethyl 2-cyanoacetate and formamide.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Reduction: Conversion to ethyl 2-amino-1H-imidazole-5-carboxylate.

    Ester Hydrolysis: Formation of 2-cyano-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-cyano-1H-imidazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-cyano-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

    Ethyl 2-amino-1H-imidazole-5-carboxylate: Similar structure but with an amino group instead of a cyano group, leading to different reactivity and biological activity.

    Ethyl 1H-imidazole-5-carboxylate: Lacks the cyano group, resulting in different chemical properties and applications.

The presence of the cyano group in this compound makes it unique, providing additional sites for chemical modification and enhancing its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-cyano-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXHTWRDPNUVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572162
Record name Ethyl 2-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200708-39-0
Record name Ethyl 2-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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